ethyl 7-(cyanomethoxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromene-2-carboxylate
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Overview
Description
Ethyl 7-(cyanomethoxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and a benzodioxin moiety, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(cyanomethoxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.
Introduction of the Benzodioxin Moiety: This step involves the reaction of the chromene intermediate with a benzodioxin derivative under specific conditions, often using a catalyst.
Esterification and Cyanomethoxy Group Addition: The final steps involve esterification to introduce the ethyl ester group and the addition of the cyanomethoxy group through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(cyanomethoxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution and halogens for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity can be explored for potential therapeutic applications.
Medicine: It may serve as a lead compound in drug discovery efforts, particularly for diseases where chromene derivatives have shown efficacy.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which ethyl 7-(cyanomethoxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromene-2-carboxylate exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-(methoxymethoxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromene-2-carboxylate
- Ethyl 7-(ethoxymethoxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromene-2-carboxylate
Uniqueness
Ethyl 7-(cyanomethoxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromene-2-carboxylate is unique due to the presence of the cyanomethoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 7-(cyanomethoxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO7/c1-2-26-22(25)21-19(13-3-6-16-18(11-13)29-10-9-28-16)20(24)15-5-4-14(27-8-7-23)12-17(15)30-21/h3-6,11-12H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRQJFWUUGTTRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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